molecular formula C10H8O3 B3056690 3-(2-Methoxyphenyl)prop-2-ynoic acid CAS No. 7342-00-9

3-(2-Methoxyphenyl)prop-2-ynoic acid

Cat. No. B3056690
CAS RN: 7342-00-9
M. Wt: 176.17 g/mol
InChI Key: QKSIYZHWPUPDHJ-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenyl)prop-2-ynoic acid” is a chemical compound with the molecular formula C10H8O3 . It is also known as MPPA .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyphenyl)prop-2-ynoic acid” can be represented by the InChI code: InChI=1S/C10H8O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-4,7H,1H3,(H,11,12) . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.17 g/mol . It has a density of 1.26 g/cm3 and a boiling point of 352ºC at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • X-ray Crystallography and Spectroscopy : The compound similar to 3-(2-Methoxyphenyl)prop-2-ynoic acid has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. These methods helped in understanding the crystal structure, intramolecular interactions, and stabilization forces due to methoxy substitution (Venkatesan et al., 2016).

Synthesis and Characterization

  • Synthesis and Molecular Structure Analysis : The synthesis of molecules with structures related to 3-(2-Methoxyphenyl)prop-2-ynoic acid and their characterization using techniques like FT-IR, NMR, and LC-MS/MS has been performed. These studies are crucial for understanding the molecular structure and potential biological applications (Jayaraj & Desikan, 2020).

Antiproliferative Activities

  • Anticancer Potential : Some derivatives of 3-(2-Methoxyphenyl)prop-2-ynoic acid have been synthesized and evaluated for their antiproliferative activities against lung and breast cancers. This indicates potential applications in cancer treatment (Tseng et al., 2013).

Chemopreventive Properties

  • Cancer Chemoprevention : Certain derivatives of 3-(2-Methoxyphenyl)prop-2-ynoic acid have shown promise as chemopreventive agents against colon and tongue cancers, highlighting their potential in cancer prevention strategies (Curini et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of 3-(2-Methoxyphenyl)prop-2-ynoic acid have been evaluated as corrosion inhibitors for copper in acidic environments, showing effectiveness and potential for industrial applications (Abu-Rayyan et al., 2022).

Pharmacological Applications

  • Pharmacological Research : Studies have explored the development of low-toxic and efficient medicines based on derivatives of 3-(2-Methoxyphenyl)prop-2-ynoic acid, highlighting the potential in pharmaceutical research (Samelyuk & Kaplaushenko, 2013).

Safety and Hazards

The compound is classified as potentially harmful and dangerous. It has hazard statements H315, H318, H335, which indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-(2-methoxyphenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSIYZHWPUPDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325295
Record name 3-(2-methoxyphenyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)prop-2-ynoic acid

CAS RN

7342-00-9
Record name NSC409580
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methoxyphenyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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